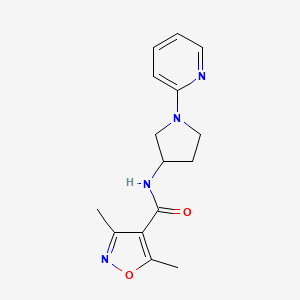

3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrrolidine ring, an isoxazole ring, and an amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions can vary, but often involve C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique

Analytical Methodologies in Chemical Research

The development of sensitive and specific analytical methodologies is crucial for detecting and quantifying chemical compounds, including heterocyclic amines and other complex molecules. For instance, the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been shown to be effective in analyzing metabolic profiles and identifying metabolites in human urine after exposure to certain chemicals (Stillwell et al., 1999). This methodological approach is essential for understanding the metabolic pathways and potential toxicological effects of new chemical entities, including 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide.

Environmental and Biological Monitoring

The assessment of chemical exposure and its impact on human health is a significant area of research. Studies have demonstrated the presence of carcinogenic compounds in the urine of individuals consuming normal diets, indicating continuous exposure to potentially harmful chemicals (Wakabayashi et al., 1993). Such findings underscore the importance of monitoring environmental and biological samples for the presence of novel compounds, including 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide, to evaluate their safety and effects on public health.

Impact on Human Health

Research on the effects of environmental exposure to chemicals on human health, such as the study on the impact of pyrethroids exposure on semen quality in men (Hu et al., 2019), highlights the need for comprehensive toxicological evaluations of new chemical compounds. Understanding the potential health risks associated with exposure to chemicals like 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide is crucial for developing safe and effective applications in scientific research and beyond.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine derivatives, which share a similar five-membered ring structure, have also been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to inhibit microtubule assembly formation and generate photo-induced absorption bands .

Action Environment

It is known that the rotation of pendant arms and strong intramolecular hydrogen bonds can minimize repulsive steric interactions .

Propriétés

IUPAC Name |

3,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-14(11(2)21-18-10)15(20)17-12-6-8-19(9-12)13-5-3-4-7-16-13/h3-5,7,12H,6,8-9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLABTRXRVYZSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)